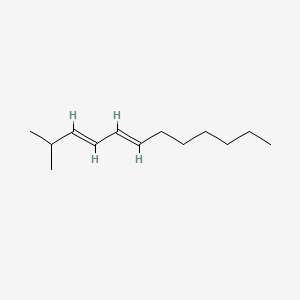
3,5-Dodecadiene, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dodecadiene, 2-methyl- is an organic compound with the molecular formula C13H24 It is a branched hydrocarbon with a diene structure, meaning it contains two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dodecadiene, 2-methyl- typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 2-methyl-3,5-dodecadiyne. This reaction is carried out under controlled conditions using a palladium catalyst and hydrogen gas. The reaction conditions include a temperature range of 25-50°C and a pressure of 1-5 atm.
Industrial Production Methods: In an industrial setting, the production of 3,5-Dodecadiene, 2-methyl- can be achieved through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction parameters are optimized to achieve efficient conversion rates and minimize by-products.
Types of Reactions:
Oxidation: 3,5-Dodecadiene, 2-methyl- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Reduction reactions can convert the double bonds in 3,5-Dodecadiene, 2-methyl- to single bonds, forming saturated hydrocarbons. Hydrogen gas (H2) in the presence of a nickel catalyst is often used for this purpose.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group. Halogenation using chlorine (Cl2) or bromine (Br2) is a typical example.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with a nickel catalyst at elevated temperatures (50-100°C).
Substitution: Cl2 or Br2 in the presence of a catalyst such as iron (Fe) at room temperature.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 2-methyl-dodecane.
Substitution: Formation of halogenated derivatives like 2-methyl-3,5-dodecadiene chloride or bromide.
Scientific Research Applications
3,5-Dodecadiene, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, lubricants, and additives.
Mechanism of Action
The mechanism of action of 3,5-Dodecadiene, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its diene structure allows it to participate in cycloaddition reactions, forming cyclic compounds that can interact with biological macromolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-1,3-butadiene: A diene with a similar structure but shorter carbon chain.
3,5-Dodecadiene: The parent compound without the methyl substitution.
2-Methyl-3,5-hexadiene: A shorter chain analogue with similar reactivity.
Uniqueness: 3,5-Dodecadiene, 2-methyl- stands out due to its specific molecular structure, which imparts unique chemical properties and reactivity. The presence of the methyl group at the 2-position enhances its stability and influences its reactivity in various chemical reactions. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
28980-74-7 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
(3E,5E)-2-methyldodeca-3,5-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-13H,4-8H2,1-3H3/b10-9+,12-11+ |
InChI Key |
HULVBFBDOCMWOT-HULFFUFUSA-N |
Isomeric SMILES |
CCCCCC/C=C/C=C/C(C)C |
Canonical SMILES |
CCCCCCC=CC=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
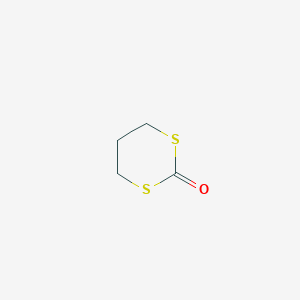
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
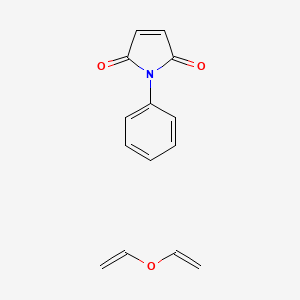
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)

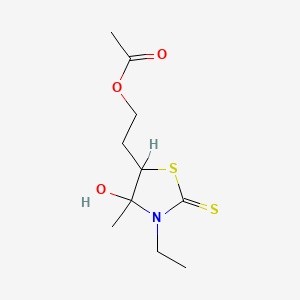

![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
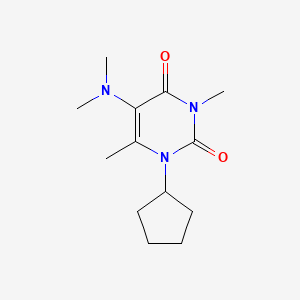

![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

